molecular formula C10H2BaF12O4 B1142062 2,4-Pentanedione, 1,1,1,5,5,5-hexafluoro-, ion(1-), barium CAS No. 118131-57-0

2,4-Pentanedione, 1,1,1,5,5,5-hexafluoro-, ion(1-), barium

Cat. No. B1142062
M. Wt: 551.43
InChI Key:
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Description

Synthesis Analysis

The synthesis of barium complexes with 1,1,1,5,5,5-hexafluoro-2,4-pentanedione involves the formation of volatile barium beta-diketonate polyether adducts. These complexes are prepared and characterized by methods such as X-ray crystallography, NMR spectroscopies, and thermal analysis. The thermal stability of these complexes is significant for their potential applications in metalorganic chemical vapor deposition (MOCVD) processes (Gardiner et al., 1991).

Molecular Structure Analysis

The molecular structure of these barium complexes is characterized by a central Ba^2+ ion coordinated with ligands, such as the hexafluoro-2,4-pentanedionato and polyether ligands. The coordination environment can be as high as ten, contributing to the compound's volatility and stability. Structural analyses reveal diverse coordination geometries, including mononuclear and polynuclear arrangements, highlighting the versatility and complexity of these barium complexes (Motevalli, O’Brien, & Watson, 1996).

Chemical Reactions and Properties

The reactivity and chemical behavior of "2,4-Pentanedione, 1,1,1,5,5,5-hexafluoro-, ion(1-), barium" complexes are influenced by their unique molecular structure. These complexes participate in reactions relevant to chemical vapor deposition processes, producing materials such as barium fluoride films. Their volatility and thermal behavior are critical for deposition processes, indicating their potential in materials science and engineering applications (Belot et al., 1997).

Physical Properties Analysis

The physical properties of these complexes, such as melting points, sublimation points, and thermal stability, are closely related to their solid-state structures. The coordination number around the barium atom plays a vital role in determining these properties. Volatility is a significant feature, with certain complexes showing high volatility and thermal stability, making them suitable for MOCVD applications (Gardiner et al., 1991).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are influenced by the electronic and geometric configuration of the barium complexes. The hexafluoropentanedionato ligands confer unique chemical behaviors on these complexes, facilitating their use in advanced material synthesis through processes like MOCVD. The complexes exhibit specific reactivity patterns, which are crucial for their applications in creating thin films and other materials (Belot et al., 1997).

Scientific Research Applications

  • Surface Chemistry on Silicon : The compound, specifically its hydrogenated form (hfacH), has been explored for its surface chemistry on Si(100)-2x1 surfaces. This research aimed to understand the contamination potential of hfacH in terms of fluorine, carbon, and oxygen during deposition processes involving the hfac ligand. It was found that hfacH interacts in various forms with the silicon surface, with its enolic form being the most stable at cryogenic temperatures. These interactions are crucial in understanding the thermodynamic stability of final products and their behavior during surface annealing (Méndez De Leo, Pirolli, & Teplyakov, 2006).

  • CO2 Absorption in Ionic Liquids : The basic anion form of 2,4-pentanedionate, including its fluorinated derivatives, has been studied for CO2 absorption in ionic liquids. These ionic liquids, formed with 1-ethyl-3-methylimidazolium and 2,4-pentanedionate or its fluorinated derivatives, showed potential as CO2 chemical absorbents, highlighting the compound's relevance in carbon capture technologies (Umecky, Abe, Takamuku, Makino, & Kanakubo, 2019).

  • Luminescence in Europium Complexes : The hexafluoro-2,4-pentanedionate (hfac) ligand, when combined with europium and certain ligands, leads to the formation of complexes with significant luminescence properties. These properties are attributed to the efficient energy transfer from the ligands to the europium ion, proving the compound's utility in creating materials with specific optical properties (Silva, Maeyer, Wang, Nichol, & Zheng, 2007).

  • Chemical Vapor Deposition (CVD) for Metal Films : The compound has been used in the chemical vapor deposition process for creating thin films of metals like palladium. The fluorinated acetylacetonate ligands, including 1,1,1,5,5,5-hexafluoro-2,4-pentanedionate, provide desirable precursor volatility and facilitate transport in the gas phase, essential for high-quality metal film deposition (Muraoka, Byun, & Zink, 2000).

  • Unique Extraction Properties : This compound, as a phosphonium-based ionic liquid with a novel anion form (HfAc), exhibits distinctive solvent extraction behavior for certain metal ions from nitric acid medium. Its ability to function effectively in dual solvent systems makes it significant in the field of solvent extraction and purification technology, particularly for the extraction of radioactive elements (Liu, Wang, Lan, & Xu, 2021).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

properties

IUPAC Name

barium(2+);(Z)-1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C5H2F6O2.Ba/c2*6-4(7,8)2(12)1-3(13)5(9,10)11;/h2*1,12H;/q;;+2/p-2/b2*2-1-;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUXISMDFUAVWSS-PAMPIZDHSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.[Ba+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(=C(\[O-])/C(F)(F)F)\C(=O)C(F)(F)F.C(=C(\[O-])/C(F)(F)F)\C(=O)C(F)(F)F.[Ba+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H2BaF12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

551.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Pentanedione, 1,1,1,5,5,5-hexafluoro-, ion(1-), barium

CAS RN

118131-57-0
Record name 118131-57-0
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